Product packaging for 4-Bromo-2-(trifluoromethoxy)benzohydrazide(Cat. No.:)

4-Bromo-2-(trifluoromethoxy)benzohydrazide

Cat. No.: B8199770
M. Wt: 299.04 g/mol
InChI Key: FLXYBHNKJNAFST-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzohydrazide is a high-purity chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates two pharmacologically significant motifs: a bromo-aromatic ring and a trifluoromethoxy group, which are known to enhance properties like metabolic stability and membrane permeability . The reactive hydrazide functional group makes this reagent a versatile building block for the synthesis of diverse heterocyclic compounds and more complex molecular architectures, such as hydrazone-based scaffolds . Researchers value this compound for constructing potential enzyme inhibitors. Hydrazide-hydrazone derivatives have demonstrated notable biological activity, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neuroscience research . Furthermore, similar structural frameworks are extensively investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains, positioning them as valuable candidates in the fight against antimicrobial resistance (AMR) . The physicochemical profile of this compound suggests it is suitable for targeting the central nervous system, and related analogues have shown no apparent cytotoxicity to eukaryotic cell lines, indicating a promising starting point for therapeutic development . As a key intermediate, this compound can be utilized in the synthesis of novel quinoline, isatin, and indole hybrids, which are prominent structures in the search for new bioactive agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrF3N2O2 B8199770 4-Bromo-2-(trifluoromethoxy)benzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYBHNKJNAFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Trifluoromethoxy Benzohydrazide

Formation of Hydrazone Derivatives through Condensation Reactions with Aldehydes and Ketones

There is no available information on the reaction of 4-Bromo-2-(trifluoromethoxy)benzohydrazide with aldehydes and ketones to form hydrazone derivatives.

Exploration of Diverse Structural Motifs in Hydrazone Adducts

As no hydrazone adducts of this compound have been reported in the literature, an exploration of their structural motifs is not possible.

Stereochemical Considerations in Imine Formation

Without experimental or computational studies on the formation of imines from this compound, any discussion of stereochemical considerations would be purely speculative.

Mechanistic Insights into Derivatization Processes

No mechanistic studies concerning the derivatization of this compound have been published.

The lack of available scientific data on this compound makes it impossible to fulfill the request for a detailed article on its chemical reactivity and derivatization. Further experimental research is required to elucidate the chemical properties and potential applications of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Trifluoromethoxy Benzohydrazide Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For analogs of 4-bromo-2-(trifluoromethoxy)benzohydrazide, both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectra of benzohydrazide (B10538) derivatives, the protons of the hydrazide moiety (CONHNH₂) typically appear as distinct signals. The N-H proton often presents as a singlet in the downfield region, generally between δ 11.8 and 11.9 ppm, while the -NH₂ protons can also be observed. derpharmachemica.com The aromatic protons on the substituted benzene (B151609) ring would exhibit a specific splitting pattern determined by their coupling with each other. The presence of the bromo and trifluoromethoxy groups influences the chemical shifts of the adjacent aromatic protons.

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) is a key diagnostic signal, typically appearing significantly downfield around δ 161-162 ppm. derpharmachemica.com The carbons of the aromatic ring will have chemical shifts influenced by the electron-withdrawing and -donating effects of the bromo and trifluoromethoxy substituents. The carbon attached to the trifluoromethoxy group would show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Functional GroupTypical ¹H NMR Chemical Shift (δ, ppm)Typical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0110 - 150
-C=O-161 - 162
-NH (Amide)~11.8-
-NH₂ (Hydrazine)Variable, often broad-

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For benzohydrazide analogs, these spectra are characterized by several key absorption bands.

The most prominent band in the IR spectrum is typically the C=O stretching vibration of the carbonyl group, which appears in the range of 1595-1654 cm⁻¹. derpharmachemica.com The N-H stretching vibrations of the amide and amine groups are observed in the region of 3347-3434 cm⁻¹. derpharmachemica.com The C=N stretching frequency, if the hydrazide is converted to a hydrazone, is found around 1511-1598 cm⁻¹. derpharmachemica.com The presence of the trifluoromethoxy group would give rise to strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3347 - 3434
Aromatic C-HStretching~3000 - 3100
C=OStretching1595 - 1654
C-F (of OCF₃)Stretching1100 - 1300
C-BrStretching500 - 700

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. longdom.org For this compound (C₈H₆BrF₃N₂O₂), HRMS would confirm its elemental composition.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of one bromine atom in the molecule.

PropertyValue
Molecular FormulaC₈H₆BrF₃N₂O₂
Theoretical Exact Mass (for ⁷⁹Br)297.9619
Theoretical Exact Mass (for ⁸¹Br)299.9599
Characteristic Isotopic PatternM⁺ and M+2 peaks of nearly equal intensity

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystal structures of benzohydrazide analogs, intermolecular hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. The hydrazide moiety, with its N-H donor and C=O acceptor sites, is well-suited for forming robust hydrogen bonds. Typically, N-H···O hydrogen bonds link molecules into one-dimensional chains or more complex two- or three-dimensional networks. researchgate.net

The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom can interact with a Lewis base, such as the carbonyl oxygen of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic rings can also contribute to the stability of the crystal packing. nih.gov

The conformation of benzohydrazide derivatives is characterized by the relative orientation of the phenyl ring and the hydrazide group. Theoretical and experimental studies on benzohydrazide show a preference for a near-planar structure, which is stabilized by conjugation between the phenyl ring and the C=O and NH groups. capes.gov.br The molecule typically adopts a cis conformation where the amino group of the hydrazide eclipses the carbonyl bond. capes.gov.br In substituted analogs, the dihedral angle between the plane of the benzene ring and the hydrazide moiety can vary depending on the steric and electronic effects of the substituents. For instance, in (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is 11.4°. researchgate.net

Structural FeatureTypical Value/Description
N-H···O Hydrogen Bond Distance~2.9 - 3.1 Å
C=O Bond Length~1.23 Å
C-N Bond Length~1.33 Å
N-N Bond Length~1.41 Å
Dihedral Angle (Phenyl vs. Hydrazide)Typically small, indicating near-planarity

Computational and Theoretical Investigations of 4 Bromo 2 Trifluoromethoxy Benzohydrazide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and reactivity indices. For 4-Bromo-2-(trifluoromethoxy)benzohydrazide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are instrumental in understanding its fundamental chemical characteristics. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.govyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons, while the energy of the LUMO (ELUMO) is associated with its electron affinity and tendency to accept electrons. wikipedia.org The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and prone to chemical reactions. nih.gov

Table 1: Representative FMO Data for Related Benzohydrazide (B10538) Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
(E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide-6.45-2.214.24
(E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide-8.91-4.814.10
(E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide-6.23-1.894.34
Data derived from computational studies on analogous structures. Actual values for this compound would require specific calculation. nih.govnih.govresearchgate.net

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.dereadthedocs.io It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity with electrophilic and nucleophilic reagents. uni-muenchen.de

The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are attractive sites for nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.netwolframcloud.com

For this compound, an MEP map would reveal distinct regions of varying potential. The electronegative oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the hydrazide linker would create intense red areas, indicating the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The highly electronegative fluorine atoms of the trifluoromethoxy group would also contribute significantly to the negative potential in that region. The hydrogen atoms, particularly the N-H protons, would be characterized by blue regions, identifying them as the most electropositive sites. The aromatic rings would show a more neutral potential, though influenced by the attached electron-withdrawing substituents. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. It is widely employed to predict and interpret electronic absorption spectra (UV-Visible spectra) by calculating excitation energies and oscillator strengths of electronic transitions. rsc.org For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* and n→π*. researchgate.net These calculations help in understanding the charge transfer characteristics within the molecule upon electronic excitation and can be correlated with experimental spectroscopic data. rsc.org The method can also be used to study fluorescence spectra. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. utm.my For this compound, MD simulations can be used to investigate its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly useful for understanding its interactions with biological targets, such as enzymes, by simulating the stability of the ligand-protein complex. matilda.sciencenih.gov The development of accurate molecular force fields is crucial for these simulations. utm.my

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

Key tools in this analysis include:

dnorm surface : This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov

For benzohydrazide derivatives, Hirshfeld analysis typically reveals the importance of N—H⋯O and C—H⋯O hydrogen bonds, as well as contributions from H⋯H, C⋯H, and halogen-related (e.g., Br⋯H) contacts. nih.gov For this compound, one would expect significant contributions from O···H, H···H, Br···H, and F···H interactions, which govern the supramolecular assembly in the solid state.

Table 2: Typical Intermolecular Contact Contributions (%) from Hirshfeld Analysis of Bromo-Benzohydrazide Derivatives

Interaction TypeContribution (%)
H···H15 - 30%
C···H / H···C13 - 33%
O···H / H···O9 - 14%
Br···H / H···Br11 - 15%
C···C~ 10%
Data represents typical ranges found in related structures and serves as an estimation. nih.govnih.gov

Quantum Chemical Descriptors and Their Correlation with Chemical Behavior

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. ucsb.edu These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate a molecule's structure with its biological activity or physicochemical properties. ijcrt.orgresearchgate.net

Based on the HOMO and LUMO energies obtained from DFT calculations, several important descriptors can be calculated: uobasrah.edu.iq

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : S = 1 / η. It is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ) : χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : ω = χ² / (2η). This index quantifies the electron-accepting capability of a molecule.

These descriptors, along with others like dipole moment and total energy, provide a quantitative basis for predicting the reactivity, stability, and potential biological activity of this compound and its derivatives, guiding the design of new compounds with desired properties. researchgate.netjocpr.com

Table 3: Key Quantum Chemical Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation or charge transfer.
Chemical Softness (S)1 / ηIndicates higher reactivity and polarizability.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Quantifies the ability of a species to accept electrons.

Structure Activity Relationship Sar Studies of Substituted Benzohydrazide Systems

Influence of Halogen Substituents on Molecular Recognition and Bioactivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance target binding. In the context of benzohydrazide (B10538) systems, the nature and position of the halogen substituent on the phenyl ring can significantly impact bioactivity. The 4-bromo substitution is of particular interest due to bromine's unique combination of size, electronegativity, and ability to form halogen bonds—a specific, non-covalent interaction between the halogen atom and an electron-rich atom (like oxygen or nitrogen) in a biological target.

Studies on related hydrazone structures have demonstrated the importance of halogen substitution. For instance, in a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide evaluated as cholinesterase inhibitors, the presence of a 4-bromo substituent on the benzylidene ring resulted in potent activity. The inhibitory potency was improved when an electronegative substituent was present at the para-position, with the order of effect being NO₂ > CF₃ > Br > Cl. This suggests that the strong inductive effect (-I) of bromine, despite its opposing mesomeric effect (+M), contributes favorably to the compound's inhibitory capacity. nih.gov

In another study focusing on N′-benzylidene-4-hydroxybenzohydrazide derivatives, molecular docking simulations predicted that a 3-bromo substituted compound had a high affinity for the target enzyme, indicated by a strong rerank score. researchgate.net This high affinity is attributed to both hydrogen bonding and steric interactions within the enzyme's active site, highlighting the role of the bromine atom in orienting the ligand for optimal binding. researchgate.net The size of the halogen can also be a critical factor; in many cases, increasing the atomic size from chlorine to bromine to iodine correlates with increased activity, suggesting that steric bulk and van der Waals interactions play a significant role in molecular recognition. mdpi.com

Table 1: Effect of Halogen Substitution on Biological Activity of Benzohydrazide Analogs

Compound IDBenzohydrazide CoreBenzylidene Ring SubstituentTargetActivity (IC₅₀/Kᵢ)
A 4-Hydroxy3-BromoENR Enzyme (Docking)Rerank Score: -89.59 kcal/mol
B 4-(Trifluoromethyl)4-BromoAcetylcholinesteraseIC₅₀ = 52.3 µM
C 4-(Trifluoromethyl)4-ChloroAcetylcholinesteraseIC₅₀ = 65.1 µM
D 4-(Trifluoromethyl)4-NitroAcetylcholinesteraseIC₅₀ = 47.9 µM

This table is generated based on data from related but distinct compound series to illustrate the general principles of halogen substitution.

Modulatory Role of the Trifluoromethoxy Group in Ligand-Target Interactions

The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry, often referred to as a "super-halogen" due to its unique electronic properties and steric profile. nih.gov It is highly lipophilic and possesses a strong electron-withdrawing nature, which can profoundly influence a molecule's absorption, distribution, metabolism, and target interaction. mdpi.comnih.gov

Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is more lipophilic, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. mdpi.com This increased lipophilicity can also strengthen hydrophobic interactions within a receptor's binding pocket. Furthermore, the trifluoromethoxy group is significantly more stable to metabolic degradation than a simple methoxy (B1213986) (-OCH₃) group. The strong C-F bonds and the steric hindrance provided by the fluorine atoms make the -OCF₃ group resistant to oxidative demethylation by enzymes such as cytochrome P450. mdpi.com

In SAR studies, replacing a methoxy group with a trifluoromethoxy group often leads to a significant change in biological activity. For example, in a series of antifungal acylhydrazones, compounds with 4-OCF₃ or 4-CF₃ substitutions on a phenyl ring demonstrated potent and selective activity. nih.gov The powerful electron-withdrawing effect of the -OCF₃ group can alter the electron density of the aromatic ring, influencing pKa values and the strength of interactions like hydrogen bonding at adjacent sites. Docking studies on glucocorticoid receptor ligands have shown that replacing a -CF₃ group can alter the ligand's functional behavior from an agonist to an antagonist, demonstrating the profound impact of such fluorinated groups on the conformational changes induced in the receptor upon binding. nih.govdrugbank.com

Contribution of the Hydrazone Linker to Biological Potency and Selectivity

The hydrazide moiety (-CO-NH-NH₂) of 4-Bromo-2-(trifluoromethoxy)benzohydrazide is often a precursor to the biologically active hydrazone form. Hydrazones are formed by the condensation of a hydrazide with an aldehyde or ketone, resulting in a structure containing the azomethine group (-CO-NH-N=CH-). This hydrazone linker is not merely a spacer but is fundamentally involved in the molecule's biological activity. nih.gov

The atoms within the hydrazone linker, specifically the amide oxygen, amide nitrogen, and the imine nitrogen, are excellent hydrogen bond donors and acceptors. This allows for the formation of multiple, specific hydrogen bonds with amino acid residues in the active site of a target protein, which is crucial for high-affinity binding. nih.gov

SAR studies consistently show that modifications to the group attached to the imine carbon of the hydrazone linker lead to significant variations in potency and selectivity. By keeping the benzohydrazide core constant and varying the substituted aldehyde used for condensation, researchers can fine-tune the biological activity. For instance, in a series of N′-benzylidene-benzohydrazides designed as α-glucosidase inhibitors, the nature of the substituent on the benzylidene ring dramatically affected potency. Derivatives with a strong electron-withdrawing group, such as a 4-nitro group, at the benzylidene ring showed a significant improvement in inhibitory activity, with IC₅₀ values as low as 0.01 µM. nih.gov In contrast, studies on urease inhibitors found that electron-donating groups on the phenyl ring had a more favorable influence on enzyme inhibition. nih.gov This highlights that the electronic properties (electron-donating vs. electron-withdrawing) required for optimal activity are highly dependent on the specific biological target.

Table 2: Influence of Benzylidene Ring Substituents on α-Glucosidase Inhibition for a Benzohydrazide-Triazole Series

Compound IDBenzylidene Substituent (Y)IC₅₀ (µM)
E H0.02
F 4-Cl61.70
G 4-NO₂0.01
H 4-Me8.09

Data from a series of N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles. nih.gov This data illustrates how modifying the moiety attached to the hydrazone linker impacts potency.

Elucidating Correlations Between Molecular Architecture and Functional Outcomes

For a molecule like this compound, the molecular architecture presents a specific arrangement of electronic and steric features.

Electronic Effects: The 4-bromo and 2-trifluoromethoxy groups are both strongly electron-withdrawing. This significantly lowers the electron density of the benzoyl ring, which can affect its interaction with the target (e.g., π-π stacking) and modulate the reactivity of the hydrazide linker.

Steric and Lipophilic Profile: The trifluoromethoxy group at the ortho position provides steric bulk, which can enforce a specific conformation (a "twist") of the benzoyl moiety relative to the rest of the molecule. This conformational constraint can be critical for fitting into a specific binding pocket and enhancing selectivity. The bromo and trifluoromethoxy groups also substantially increase the molecule's lipophilicity, which is crucial for membrane transport and hydrophobic interactions at the target site.

QSAR models often reveal that a combination of electronic, steric, and hydrophobic parameters correlates with biological activity. For example, a 2D-QSAR analysis of anticancer benzoylhydrazones found a significant correlation between experimental and predicted activities, allowing for the prediction of activity based on defined molecular descriptors. researchgate.net Such models can quantify the importance of each substituent and their positions, guiding the rational design of new analogs. The synergistic effect of combining a halogen like bromine with a fluorinated group like trifluoromethoxy can lead to compounds with enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles, ultimately resulting in a more potent and effective functional outcome. researchgate.net

Research Applications of 4 Bromo 2 Trifluoromethoxy Benzohydrazide and Derivatives in Chemical Biology and Materials Science

Enzyme Inhibition Profiles and Mechanistic Research

Derivatives of the benzohydrazide (B10538) scaffold have been extensively studied for their ability to inhibit a wide range of enzymes, playing a critical role in various pathological conditions. The electronic and steric properties conferred by substituents like bromine and trifluoromethoxy groups are pivotal in defining the potency and selectivity of these compounds.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing conditions like Alzheimer's disease. Research into hydrazone derivatives of structurally related compounds, such as 4-(trifluoromethyl)benzohydrazide, has demonstrated their potential as dual inhibitors of both AChE and BuChE.

Studies have shown that these hydrazide-hydrazone compounds exhibit inhibitory concentrations (IC50) in the micromolar range, with values from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE. The majority of these derivatives tend to be more potent inhibitors of AChE. However, specific structural modifications can shift this selectivity. For instance, derivatives incorporating 2-chloro or 2-(trifluoromethyl)benzylidene moieties have been identified as more potent inhibitors of BuChE. The most potent AChE inhibitor in one study, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was found to exhibit a mixed-type inhibition mechanism. Structure-activity relationship studies have highlighted that substitutions on the benzaldehyde (B42025) portion of the hydrazone are critical for activity. For example, the 2-hydroxybenzylidene derivative was identified as the most selective AChE inhibitor.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzohydrazide Derivatives

Compound Derivative Target Enzyme IC50 (µM)
Hydrazones of 4-(trifluoromethyl)benzohydrazide AChE 46.8–137.7
BuChE 19.1–881.1
2-Chloro/trifluoromethyl benzylidene derivatives BuChE More potent than AChE inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Benzohydrazide derivatives have emerged as promising scaffolds for the development of kinase inhibitors. For example, a library of hydrazone compounds was screened for inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and neurodegenerative diseases. Two hydrazone derivatives from this screening showed excellent inhibition in the nanomolar range and were found to inhibit the colonogenic potential of cancer cells and induce apoptosis. Further studies confirmed that these compounds significantly inhibited the kinase activity of MARK4.

In other research, certain derivatives have been shown to down-regulate the expression of key genes involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and KRAS in A549 lung cancer cells. This suggests that the benzohydrazide scaffold can be utilized to modulate critical kinase pathways.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is associated with pathogens like Helicobacter pylori, making it a target for treating gastritis and peptic ulcers. Benzohydrazide derivatives have demonstrated significant potential as urease inhibitors. A study of various synthetic benzohydrazides revealed potent inhibitory activities, with IC50 values ranging from 0.87 to 19.0 µM, surpassing the activity of the standard inhibitor thiourea (B124793) (IC50 = 21.25 µM). The structure-activity relationship analysis indicated that the type and position of substituents on the phenyl rings are crucial for inhibitory potency. Kinetic studies have shown that these compounds can inhibit the enzyme through both competitive and non-competitive mechanisms.

Beyond urease, related acyl hydrazone structures have been evaluated against other enzymes. For instance, tosylated acyl hydrazone derivatives were synthesized and tested for their inhibitory activities against monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1), which are enzymes relevant to neurodegenerative disorders.

Targeting essential enzymes in the biosynthetic pathways of pathogens is a proven strategy for developing antimicrobial agents. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been reported to inhibit bacterial DNA gyrase and FabH (β-ketoacyl-acyl carrier protein synthase III), both of which are critical for bacterial survival. Molecular docking studies have also been employed to investigate the binding of such derivatives to the active site of bacterial enzymes like DNA gyrase from Salmonella typhi, providing insights for the design of novel antibacterial drugs.

Investigations into Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new chemical entities with potent antimicrobial properties. The 4-Bromo-2-(trifluoromethoxy)benzohydrazide scaffold and its derivatives have been a subject of interest in this area.

Hydrazones derived from benzohydrazides are recognized for their potential as broad-spectrum antimicrobial agents active against both Gram-positive and Gram-negative bacteria. For instance, a new hydrazone compound, 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide, and its metal complexes were evaluated for their activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescence.

In another study, a series of 4-aminoquinoline-benzohydrazide molecular hybrids were synthesized and evaluated against a panel of clinically relevant bacterial strains. One derivative, HD6, demonstrated good to moderate antibacterial potential with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against B. subtilis and 16 µg/mL against P. aeruginosa. Research has also been directed towards tackling drug-resistant pathogens. Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and tested for their antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with one compound showing a significant zone of inhibition (17 mm) and an MIC of 6.25 mg/mL. The versatility of the benzohydrazide core allows for the development of hybrid molecules that combine its properties with other pharmacophores, like isatin, to create agents with promising antibacterial profiles.

Table 2: Antibacterial Activity of Selected Benzohydrazide Derivatives

Compound Derivative Bacterial Strain Activity (MIC)
(E)-4-((7-chloroquinolin-4-yl)amino)-N′-(4-(trifluoromethyl)benzylidene)benzohydrazide (HD6) B. subtilis 8 µg/mL
P. aeruginosa 16 µg/mL
E. faecalis 128 µg/mL
S. aureus 128 µg/mL

Antifungal Efficacy Studies against Opportunistic Pathogens

The benzohydrazide scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antifungal properties. biointerfaceresearch.comnih.gov Research into compounds structurally related to this compound highlights the contribution of its key functional groups to potential antifungal efficacy.

The presence of halogen atoms, such as bromine, on the aromatic ring is a common strategy in the development of antimicrobial agents, often enhancing the compound's activity. researchgate.net Similarly, the trifluoromethoxy group (-OCF3) has been shown to be a valuable substituent in designing bioactive molecules. In a study on fluorinated chalcone (B49325) derivatives, compounds bearing a trifluoromethoxy group were found to be more effective against the opportunistic pathogens Candida albicans and Aspergillus niger than their trifluoromethyl counterparts. nih.gov

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available literature, the demonstrated efficacy of related benzohydrazides provides a strong rationale for its investigation. nih.gov For instance, certain benzohydrazide derivatives have been synthesized and have shown moderate activity against fungal strains like Aspergillus niger. The combination of the bromo- and trifluoromethoxy- moieties on the benzohydrazide core suggests a promising avenue for the development of novel antifungal agents against opportunistic pathogens.

Antitubercular Activity Research

The hydrazone linkage (-CO-NH-N=CH-), readily formed from benzohydrazides, is a critical feature in many compounds investigated for antitubercular activity. biointerfaceresearch.comderpharmachemica.com Derivatives of this compound are part of a broader class of fluorine-containing hydrazones that have shown significant promise in combating Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. nih.govresearchgate.net

The rationale for investigating these compounds often involves the bioisosteric replacement of the isonicotinoylhydrazide (isoniazid) scaffold with structures like 4-(trifluoromethyl)benzohydrazide. researchgate.net This approach has led to the discovery of potent antitubercular agents. Studies have demonstrated that N2-substituted derivatives of 4-(trifluoromethyl)benzohydrazide are effective against both M. tuberculosis and nontuberculous mycobacteria. researchgate.net

Research on various fluorine-containing hydrazones has yielded compounds with remarkable in vitro activity. Several studies have reported derivatives with Minimum Inhibitory Concentrations (MICs) that are competitive with or superior to existing tuberculosis drugs.

Table 1: Antitubercular Activity of Related Hydrazone Derivatives
Compound TypeTarget Strain(s)Reported MICReference
Fluorine-containing hydrazonesMDR-TB0.5 µg/mL nih.gov
Trifluoromethyl hydrazones (3f, 3g)Mycobacterium kansasii1–4 µmol/L nih.govresearchgate.net
2-Trifluoromethyl-4-quinolinylhydrazones (4a, 4c, 6a, 6b, 6c, 6g)M. tuberculosis (sensitive & resistant)~7–8 µM nih.gov

These findings underscore the importance of the hydrazone functional group and fluorine-containing moieties, such as trifluoromethoxy, in the design of new antitubercular drugs. nih.gov The data suggests that derivatives of this compound are strong candidates for further investigation in this therapeutic area.

Probe Development for Interrogating Biological Systems

Chemical probes are essential tools in chemical biology for studying biological targets and pathways. An ideal probe exhibits high affinity and selectivity for its intended target. While benzohydrazide and its derivatives are explored for a multitude of biological activities, their specific application as chemical probes for interrogating biological systems is not well-documented in current scientific literature. No significant research has been published detailing the use of this compound or its immediate derivatives as fluorescent probes or affinity-based probes for target identification or validation.

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzohydrazide and its derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. These organic compounds function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.

The efficacy of benzohydrazide derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a stable protective film. This adsorption is a spontaneous process driven by the molecular structure of the inhibitor. The presence of heteroatoms (N, O), aromatic rings, and π-electrons in the hydrazide structure facilitates strong interaction with the metal's d-orbitals.

The adsorption mechanism is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor to the metal surface, forming a coordinate-type bond. The process is often described by adsorption isotherms such as the Langmuir or Temkin models, which help to understand the inhibitor-surface interaction. The Langmuir isotherm, for example, suggests the formation of a monolayer of inhibitor molecules on the metal surface.

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on the inhibitor's effectiveness.

Studies on various benzohydrazide derivatives consistently show that they act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. PDP curves in the presence of these inhibitors show a significant reduction in corrosion current density (icorr) compared to the uninhibited system.

EIS measurements further corroborate these findings. In the presence of benzohydrazide inhibitors, the charge transfer resistance (Rct) at the metal-solution interface increases significantly, indicating a slower corrosion rate. Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the displacement of water molecules by the inhibitor molecules adsorbing onto the metal surface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.

Table 2: General Electrochemical Effects of Benzohydrazide Derivatives as Corrosion Inhibitors
Electrochemical ParameterObserved Effect in Presence of InhibitorInterpretation
Corrosion Current Density (icorr)DecreasesSlowing of the overall corrosion rate.
Charge Transfer Resistance (Rct)IncreasesInhibition of charge transfer processes at the metal surface.
Double-Layer Capacitance (Cdl)DecreasesAdsorption of inhibitor and displacement of water molecules.
Inhibition TypeMixed-TypeSuppression of both anodic and cathodic reactions.

Exploration in Advanced Materials and Optics

While the primary research focus for this compound and its derivatives has been on biological activity and corrosion inhibition, its constituent chemical groups suggest potential applicability in materials science. The precursor molecule, 4-Bromo-2-(trifluoromethyl)benzoic acid, is noted for its use as an intermediate in the formulation of advanced materials, including polymers and coatings, where it can enhance properties like thermal stability and chemical resistance. chemimpex.com

The presence of a trifluoromethoxy group can impart desirable properties to materials, such as increased lipophilicity, thermal stability, and metabolic stability. The bromo-substituent can serve as a reactive site for further polymerization or functionalization. However, specific research detailing the incorporation of this compound itself into advanced polymers or its application in optics is currently limited in the available literature.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in laser technology, optoelectronics, and optical data storage. Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, often exhibit significant NLO responses. Research into benzohydrazide derivatives indicates that this class of compounds is a promising source of NLO materials.

Studies on Schiff base derivatives of 4-bromobenzohydrazide (B182510) have demonstrated their potential for NLO applications. For instance, single crystals of (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide (DMBB) have been synthesized and characterized. researchgate.net Quantum chemical studies on this molecule revealed that its first-order hyperpolarizability value is six times greater than that of urea, a standard reference material for NLO properties. researchgate.net The significant NLO response is attributed to the molecular structure, which facilitates intramolecular charge transfer.

Similarly, (E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide (DMBH), another related single crystal, has been synthesized and its NLO properties investigated. researchgate.net The analysis of its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) indicated the potential for charge transfer within the molecule, a key factor for NLO activity. researchgate.net The solvent polarity was also found to enhance the NLO response of a similar derivative, indicating its potential for use in the development of NLO materials. researchgate.net These findings underscore the potential of the 4-bromobenzohydrazide scaffold in designing materials with substantial NLO properties.

NLO Properties of 4-Bromobenzohydrazide Derivatives

Compound NameAbbreviationKey NLO FindingReference
(E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazideDMBBFirst-order hyperpolarizability is 6 times greater than urea. researchgate.net
(E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazideDMBHShows substantial NLO response and potential for charge transfer. researchgate.net
(E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrateFBBHFirst-order hyperpolarizability is 64 times greater than urea. researchgate.net

Applications in Surface-Enhanced Raman Scattering (SERS)

No direct applications of this compound in Surface-Enhanced Raman Scattering (SERS) have been reported in the reviewed literature. However, the principles of SERS and its application in detecting structurally related molecules, such as hydrazine (B178648), suggest potential avenues for the future use of this compound.

SERS is a highly sensitive spectroscopic technique capable of detecting analytes at very low concentrations, down to the single-molecule level. The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver.

One strategy for detecting molecules with a small Raman cross-section or low affinity for the SERS substrate is to use a probe-mediated approach. This has been successfully demonstrated for the detection of hydrazine (N₂H₄). nih.govnih.gov In this method, a probe molecule, such as ortho-phthaldialdehyde or 4-mercaptobenzaldehyde (B142403), reacts specifically with hydrazine. nih.govnih.govacs.org This reaction, often a Schiff base condensation, forms a new molecule with a larger Raman cross-section and a higher affinity for the SERS substrate, enabling ultrasensitive detection. nih.govnih.govacs.org For example, the reaction with 4-mercaptobenzaldehyde specifically captures hydrazine molecules and generates a new characteristic peak in the SERS spectrum, allowing for quantitative analysis with a limit of detection in the picomolar range. nih.gov

Given that this compound contains a hydrazide functional group (-CONHNH₂), it is conceivable that a similar SERS-based detection strategy could be developed. The hydrazide moiety could be reacted with a suitable aldehyde-functionalized probe molecule that also possesses a group with strong affinity for a SERS substrate (like a thiol group for gold surfaces). The resulting hydrazone would then be detectable and quantifiable at low concentrations using SERS. Furthermore, research into alkyne-functionalized hydrazones has shown their promise as high-resolution probes for Raman spectroscopy imaging, opening another potential direction for the application of derivatives of this compound in advanced analytical techniques. rsc.org

Future Perspectives and Research Directions for 4 Bromo 2 Trifluoromethoxy Benzohydrazide

Innovation in Green Synthetic Methodologies

The future synthesis of 4-bromo-2-(trifluoromethoxy)benzohydrazide and its derivatives will increasingly focus on green chemistry principles to enhance efficiency and minimize environmental impact. Traditional multi-step syntheses of substituted benzohydrazides often involve refluxing with reagents like hydrazine (B178648) hydrate (B1144303), which can be time-consuming and energy-intensive. thepharmajournal.com

Innovations are expected to center on methodologies that improve atom economy, reduce waste, and utilize safer solvents. libretexts.orgprimescholars.comjocpr.com Microwave-assisted organic synthesis represents a promising avenue. acs.org This technique has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields for similar benzohydrazide (B10538) compounds. thepharmajournal.comrsc.orgarkat-usa.org Future research will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to solvent-free or solid-state reaction conditions.

Synthetic ApproachKey AdvantagesFuture Research Focus
Microwave-Assisted SynthesisReduced reaction time, improved yields, energy efficiency. thepharmajournal.comarkat-usa.orgOptimization for solvent-free conditions.
Catalyst-Free ReactionsAvoids toxic metal catalysts, simpler purification. acs.orgDevelopment of reactions in green solvents like water.
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste and purification steps. arkat-usa.orgDesigning novel convergent synthetic routes.
High Atom Economy ReactionsMaximizes incorporation of reactants into the final product, minimizing waste. libretexts.orgjocpr.comFocus on addition and cycloaddition reactions. rsc.org

Integration of Advanced Machine Learning for Predictive Design

Advanced computational tools, particularly machine learning (ML) and artificial intelligence (AI), are set to revolutionize the design and discovery of novel derivatives of this compound. nih.gov These technologies can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, thereby accelerating the identification of promising candidates for various applications. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where machine learning is making a significant impact. ijcrt.org By developing QSAR models based on existing data for benzohydrazide and related compounds, researchers can predict the activity of new, unsynthesized derivatives of this compound. nih.govscielo.br This predictive capability allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired activity and reducing the reliance on time-consuming and expensive experimental screening. ijcrt.orgjmpas.com

Machine Learning ApplicationObjectivePotential Impact on Research
QSAR ModelingPredict biological activity based on chemical structure. ijcrt.orgPrioritizes synthesis of potent analogues. nih.gov
Pharmacokinetic PredictionForecast properties like metabolic stability and bioavailability. mdpi.comDesigns molecules with better drug-like properties.
Toxicity PredictionIdentify potentially toxic structural motifs early in the design phase. nih.govReduces late-stage failures in development pipelines.
Generative Molecular DesignCreate novel molecular structures with optimized properties. nih.govExpands the chemical space for discovery.

Discovery of Novel Biological Targets and Therapeutic Modalities

The benzohydrazide scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govderpharmachemica.commdpi.comderpharmachemica.com The presence of both a bromine atom and a trifluoromethoxy group in this compound is expected to modulate and potentially enhance these activities. Fluorine-containing groups like trifluoromethoxy are known to improve properties such as metabolic stability and target binding affinity. mdpi.combohrium.comwechemglobal.com

Future research will focus on screening this compound and its derivatives against a broader range of biological targets. This exploration could unveil novel therapeutic applications. For instance, many benzohydrazides act as enzyme inhibitors. biointerfaceresearch.com Systematic screening against various enzyme families, such as kinases, proteases, or metabolic enzymes, could identify new targets relevant to diseases like cancer or metabolic disorders. mdpi.com

Furthermore, the application of artificial intelligence in analyzing large biological datasets can help identify and validate novel drug targets. nih.govispe.orgyoutube.com By correlating the molecular structure of this compound with genomic and proteomic data, AI algorithms can suggest potential protein interactions and disease pathways that were not previously considered. ispe.org This data-driven approach can significantly accelerate the process of moving from a compound with interesting structural features to a potential therapeutic agent with a well-defined mechanism of action. The unique electronic properties conferred by the trifluoromethoxy group could lead to interactions with targets that are not engaged by simpler benzohydrazides. researchgate.netnih.gov

Emerging Applications in Functional Materials Development

Beyond its potential in life sciences, the structural characteristics of this compound make it a compelling candidate for the development of novel functional materials. The hydrazone derivatives, which can be readily synthesized from the benzohydrazide, are of particular interest in materials science. nih.gov

Hydrazone-based compounds are widely recognized for their use as chemosensors. researchgate.net They can be designed to detect specific metal ions and anions through changes in their optical properties, such as fluorescence or color. nih.govrsc.orgnih.gov The electron-withdrawing nature of the trifluoromethoxy group and the presence of the bromine atom can influence the electronic and photophysical properties of such sensors. Future research could involve synthesizing a library of hydrazone derivatives of this compound and evaluating their performance as selective and sensitive sensors for environmental monitoring or biological imaging. rsc.orgbohrium.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-(trifluoromethoxy)benzohydrazide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via condensation of 4-bromo-2-(trifluoromethoxy)benzoic acid with hydrazine hydrate. Key steps include refluxing in ethanol under anhydrous conditions for 6–8 hours, followed by purification via recrystallization from ethanol/water (1:1 v/v). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine) and monitoring reaction progress via TLC .
  • Validation : Confirm purity using HPLC (C18 column, methanol:water = 70:30) and characterize via FT-IR (N–H stretch at 3200–3300 cm⁻¹, C=O at 1660 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm) .

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in coordination chemistry?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, enhancing its ability to form stable chelates with transition metals (e.g., Cu²⁺, Ni²⁺). This is confirmed by UV-Vis spectroscopy, where λmax shifts from 280 nm (free ligand) to 320–340 nm (metal complexes) .
  • Experimental Design : Synthesize metal complexes by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol, and analyze stability constants via Job’s method .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Protocol : Use microdilution assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 μg/mL. Compare MIC values with reference drugs (e.g., ciprofloxacin) .
  • Data Interpretation : Compound 12 in a related study showed pMICam = 1.67 μM/mL, attributed to the bromo-substituent enhancing membrane permeability .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

  • Model Development : Use 3D-QSAR with CoMFA/CoMSIA on a dataset of 23 derivatives. Key descriptors include Wiener index (W), total energy (Te), and molecular connectivity indices (e.g., <sup>0</sup>χ<sup>v</sup>). Validate models using leave-one-out cross-validation (q² > 0.6) .
  • Case Study : Derivatives with electron-withdrawing groups at the para-position showed 2.5-fold higher anticancer activity (IC50 = 1.20 μM vs. 5-fluorouracil’s 4.6 μM) due to increased DNA intercalation .

Q. What crystallographic challenges arise in determining the structure of metal complexes of this compound?

  • Technical Issues : Poor crystal quality due to flexible hydrazide linkage and solvent inclusion. Mitigate via slow evaporation in mixed solvents (e.g., DMF/EtOH) and use synchrotron radiation for small crystals (<0.1 mm).
  • Case Study : A Co(II) complex with 5-sulfosalicylate required SHELXL refinement with anisotropic displacement parameters and twin modeling (TWIN/BASF commands) to resolve disorder .

Q. How do solvation effects impact the compound’s spectroscopic properties and reactivity?

  • Analysis : Solvatochromism studies in DMSO, MeOH, and CHCl₃ reveal bathochromic shifts in UV-Vis spectra (Δλ = 15–20 nm) due to hydrogen bonding with the hydrazide NH. DFT calculations (B3LYP/6-31G**) correlate solvent polarity with charge transfer efficiency .
  • Experimental Validation : Solvent-free mechanochemical synthesis reduces polarity effects, yielding sharper NMR peaks and higher reaction yields (85% vs. 70% in solution) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for structurally similar derivatives?

  • Root Cause : Discrepancies arise from variations in bacterial strains (e.g., clinical vs. ATCC isolates) and assay protocols (e.g., broth microdilution vs. disk diffusion). For example, S. epidermidis ATCC 12228 may show resistance due to biofilm formation, not observed in planktonic cultures .
  • Resolution : Standardize testing using CLSI guidelines and include biofilm disruption assays (e.g., crystal violet staining) for consistency .

Methodological Resources

  • Crystallography : SHELXL for refining disordered structures (reference SHELX-76 to modern versions) .
  • QSAR Tools : Schrodinger Maestro for descriptor calculation and SYBYL for CoMFA .
  • Spectral Databases : PubChem (CID 1456821) for cross-referencing IR/NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.